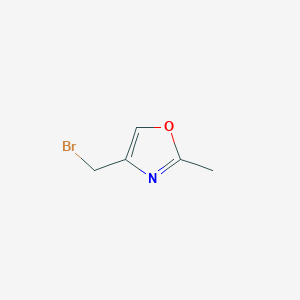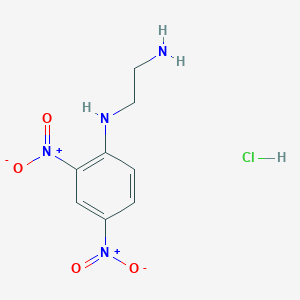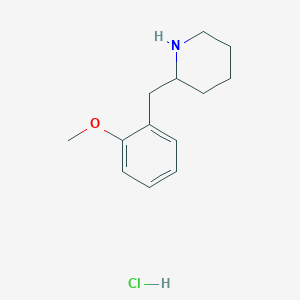
4-(Bromomethyl)-2-methyloxazole
Vue d'ensemble
Description
4-(Bromomethyl)-2-methyloxazole is a heterocyclic compound that has gained significant attention in scientific research. It is a derivative of oxazole, which is a five-membered ring containing an oxygen and nitrogen atom. The bromomethyl group in 4-(Bromomethyl)-2-methyloxazole makes it a reactive compound, and it has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Reactive Scaffolds for Synthetic Elaboration : 2-(Halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogue, are effective reactive scaffolds. These compounds are utilized for various synthetic elaborations, such as preparing alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. The bromomethyl analogue, in particular, offers a more reactive alternative for C-alkylation of stabilized carbanions, exemplified by the synthesis of Oxaprozin (Patil & Luzzio, 2016).
Building Blocks for Complex Oxazoles : The compound 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, which is structurally related to 4-(Bromomethyl)-2-methyloxazole, has been used as a conjunctive reagent in the synthesis of complex oxazoles. This includes the total synthesis of natural products like siphonazoles A and B (Zhang et al., 2009).
Halomethylated Oxazole Derivatives in Synthesis : The novel oxazole building block, 4-bromomethyl-2-chlorooxazole, has been synthesized and used in palladium-catalyzed cross-coupling reactions to create a range of 2,4-disubstituted oxazoles. This approach demonstrates the versatility of halomethylated oxazole derivatives in organic synthesis (Young et al., 2004).
Pharmaceutical and Biological Research
Potential in Antiviral Research : A series of 4,2-bisheterocycle tandem derivatives, consisting of methyloxazole and thiazole subunits, were synthesized and evaluated for their potential as anti-influenza virus agents. The presence of a methyloxazole component in these compounds highlights the importance of oxazole derivatives in antiviral research (Wang et al., 2005).
Antitubulin Agents in Cancer Treatment : Oxazole derivatives, specifically 2-methyl-4,5-disubstituted oxazoles, have been synthesized and evaluated as potent antitubulin agents. These compounds interfere with microtubule formation, a crucial aspect of cancer cell division, highlighting their potential in cancer treatment (Romagnoli et al., 2017).
Propriétés
IUPAC Name |
4-(bromomethyl)-2-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHDMLPICLBQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657323 | |
| Record name | 4-(Bromomethyl)-2-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-methyloxazole | |
CAS RN |
657389-99-6 | |
| Record name | 4-(Bromomethyl)-2-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)




![Acetic acid;1,4-dimethyl-5H-(614C)pyridino[4,3-b]indol-3-amine](/img/structure/B1499111.png)
